3-(4-Methoxy-3-methylphenyl)-3-(trifluoromethyl)diaziridine
Description
3-(4-Methoxy-3-methylphenyl)-3-(trifluoromethyl)diaziridine is a diaziridine derivative characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The compound features a 4-methoxy-3-methylphenyl group and a trifluoromethyl substituent, which collectively enhance its lipophilicity, metabolic stability, and reactivity .
Synthesis: The compound is synthesized via a multi-step process starting from trifluoroacetophenone derivatives. For example, 2,2,2-trifluoro-4’-methoxyacetophenone reacts with hydroxylamine hydrochloride to form an oxime intermediate, which is subsequently treated with tosyl chloride and ammonia to yield the diaziridine ring . Oxidation of the diaziridine to diazirine (a photoreactive analog) is achieved using MnO₂, with a reported yield of 94% .
Properties
CAS No. |
919530-53-3 |
|---|---|
Molecular Formula |
C10H11F3N2O |
Molecular Weight |
232.20 g/mol |
IUPAC Name |
3-(4-methoxy-3-methylphenyl)-3-(trifluoromethyl)diaziridine |
InChI |
InChI=1S/C10H11F3N2O/c1-6-5-7(3-4-8(6)16-2)9(14-15-9)10(11,12)13/h3-5,14-15H,1-2H3 |
InChI Key |
RJFNGLBLMMLVJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2(NN2)C(F)(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-3-methylphenyl)-3-(trifluoromethyl)diaziridine typically involves the reaction of a suitable precursor with a diaziridine-forming reagent. Common synthetic routes may include:
Cyclization Reactions: Starting from 4-Methoxy-3-methylphenyl derivatives and trifluoromethylating agents under specific conditions to form the diaziridine ring.
Reaction Conditions: These reactions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processes: Utilizing large-scale reactors to carry out the synthesis under optimized conditions.
Continuous Flow Processes: Employing continuous flow reactors for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-3-methylphenyl)-3-(trifluoromethyl)diaziridine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction to amines or other derivatives using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Organic Chemistry
- Reagent in Organic Synthesis : 3-(4-Methoxy-3-methylphenyl)-3-(trifluoromethyl)diaziridine is utilized as a reagent for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile in creating new compounds .
Biological Studies
- Interaction with Biological Molecules : The compound is studied for its potential interactions with enzymes and receptors, contributing to the understanding of biochemical pathways. Its unique trifluoromethyl group may enhance binding affinity and specificity towards biological targets .
Medicinal Chemistry
- Therapeutic Properties : Investigations into the therapeutic effects of this diaziridine have shown promise in drug discovery processes. Its structure allows it to function as a potential lead compound for developing new pharmaceuticals targeting various diseases .
Material Science
- Development of New Materials : The compound's unique properties are exploited in developing advanced materials with specific functionalities. Its reactivity allows for the modification of polymers and other materials, enhancing their performance in applications like coatings and adhesives .
Case Study 1: Antimicrobial Activity
Research has demonstrated that derivatives of diaziridines exhibit significant antimicrobial activity against various bacterial strains. Compounds similar to this compound have been screened for their efficacy against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, showing promising results that suggest potential applications in antibiotic development .
Case Study 2: Photoreactive Labels
The incorporation of diaziridine derivatives into photoreactive labels has been explored for applications in target identification experiments. These compounds can be activated by light to form reactive intermediates that covalently bond to biological targets, facilitating the study of protein interactions and cellular processes .
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-3-methylphenyl)-3-(trifluoromethyl)diaziridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Comparison with Similar Compounds
Key Properties :
- Physical State : Typically isolated as a yellow oil .
- Spectroscopic Data : NMR chemical shifts include δH ≈ 3.83 ppm for the methoxy group and δF ≈ -69.56 ppm for the trifluoromethyl group .
- Applications : Used in photolabeling studies due to its ability to generate carbenes upon UV irradiation, enabling covalent bond formation with biological targets .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Reactivity and Stability
- Trifluoromethyl Group : The CF₃ group increases lipophilicity and metabolic stability across all analogs, enhancing membrane permeability and protein interaction .
- Methoxy Substituent : The 4-methoxy group in the target compound improves solubility in polar solvents compared to its 3-methoxy isomer .
- Diaziridine Ring: All analogs undergo ring-opening reactions under acidic or oxidative conditions. For example, oxidation with MnO₂ converts diaziridines to diazirines, critical for photolabeling applications .
Biological Activity
3-(4-Methoxy-3-methylphenyl)-3-(trifluoromethyl)diaziridine is a diaziridine compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The molecular formula for this compound is with a molecular weight of . The compound features a trifluoromethyl group which enhances its chemical stability and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C10H11F3N2O2 |
| Molecular Weight | 248.20 g/mol |
| IUPAC Name | 3-[4-(methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine |
| InChI Key | WQYZWHXUEOZLTL-UHFFFAOYSA-N |
The biological activity of diaziridines like this compound often involves their ability to interact with various biological molecules, including enzymes and receptors. The trifluoromethyl group is known to enhance the compound's reactivity, allowing it to participate in biochemical pathways effectively. The diaziridine ring can undergo ring-opening reactions, generating reactive intermediates that may interact with target biomolecules.
Biological Activity
Research indicates that compounds containing diaziridine structures exhibit various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that similar diaziridine derivatives have shown cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against these cell lines .
- Enzyme Inhibition : Some diaziridines have been explored for their potential as enzyme inhibitors. For example, they may act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism .
- Cellular Effects : Studies on related compounds indicate that they can induce apoptosis in cancer cells and may affect cell cycle progression .
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Enzyme Interaction Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
